

An In-depth Technical Guide to the Chemical Properties of Palatinitol (Isomalt)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Palatinitol

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Abstract

Palatinitol, commercially known as Isomalt, is a disaccharide alcohol widely utilized in the food and pharmaceutical industries as a sugar substitute. Its chemical and physical properties, including high thermal stability, resistance to hydrolysis, and non-cariogenicity, make it a versatile excipient and bulk sweetener. This technical guide provides a comprehensive overview of the core chemical properties of **Palatinitol**, presenting quantitative data in structured tables, detailing experimental protocols for property determination, and illustrating key chemical pathways and relationships through diagrams.

Chemical Structure and Composition

Palatinitol is an equimolar mixture of two stereoisomers: 6-O- α -D-Glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O- α -D-Glucopyranosyl-D-mannitol (1,1-GPM).[1][2] It is synthesized in a two-step process from sucrose. First, the glycosidic bond between glucose and fructose in sucrose is rearranged to form isomaltulose. Subsequently, the fructose moiety of isomaltulose is hydrogenated, yielding a mixture of sorbitol and mannitol moieties linked to the original glucose.[2]

The complete hydrolysis of **Palatinitol** yields glucose, sorbitol, and mannitol.[3] Due to the hydrogenation of the fructose unit, **Palatinitol** is a non-reducing sugar alcohol, a key characteristic that defines many of its chemical properties.[4]

Physicochemical Properties

Palatinitol is a white, odorless, and crystalline substance.^{[1][3]} A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Palatinitol**

Property	Value	References
Molecular Formula	C ₁₂ H ₂₄ O ₁₁	^{[2][5]}
Molecular Weight	344.31 g/mol	^[5]
Appearance	White or almost white crystalline powder	^[1]
Taste	Pure sweet taste, approx. 45-60% of sucrose	^[1]
Melting Point	145 - 150 °C	^[1]
Decomposition Temperature	> 160 °C	^[1]
Hygroscopicity	Low	^[1]

Solubility

Palatinitol is freely soluble in water, and its solubility increases with temperature. It is practically insoluble in ethanol.^[1] The solubility of **Palatinitol** in water at various temperatures is summarized in Table 2.

Table 2: Solubility of **Palatinitol** in Water

Temperature (°C)	Solubility (g / 100 g water)	Reference
20	~24.5	[1]
25	~28	[1]
40	~43	
60	~76	
80	~145	
100	~230	

Note: Solubility data may vary slightly depending on the specific ratio of 1,6-GPS to 1,1-GPM.

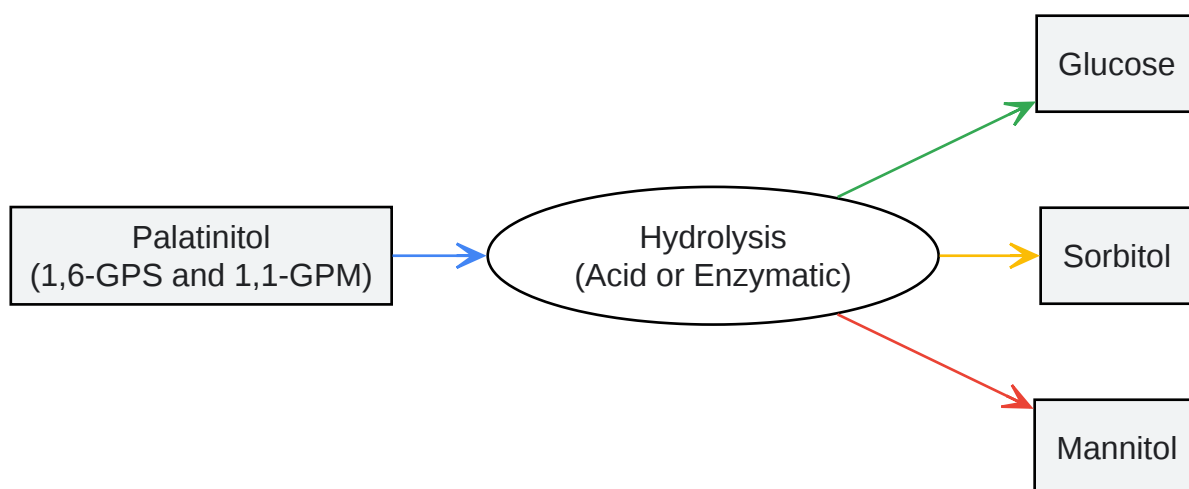
Chemical Stability and Reactivity

Thermal and pH Stability

Palatinitol exhibits high thermal and chemical stability.[4][5] It is resistant to degradation under typical food processing and pharmaceutical formulation conditions. Its stability extends over a wide pH range, showing considerable resistance to acidic and alkaline hydrolysis compared to sucrose. This stability is attributed to the stable glycosidic linkage between the glucose and the polyol (sorbitol or mannitol) moieties.

Hydrolysis

The hydrolysis of **Palatinitol** into its constituent monosaccharides (glucose) and sugar alcohols (sorbitol and mannitol) is significantly slower than that of sucrose, particularly under acidic conditions. In the human digestive system, **Palatinitol** is only minimally hydrolyzed by intestinal enzymes.

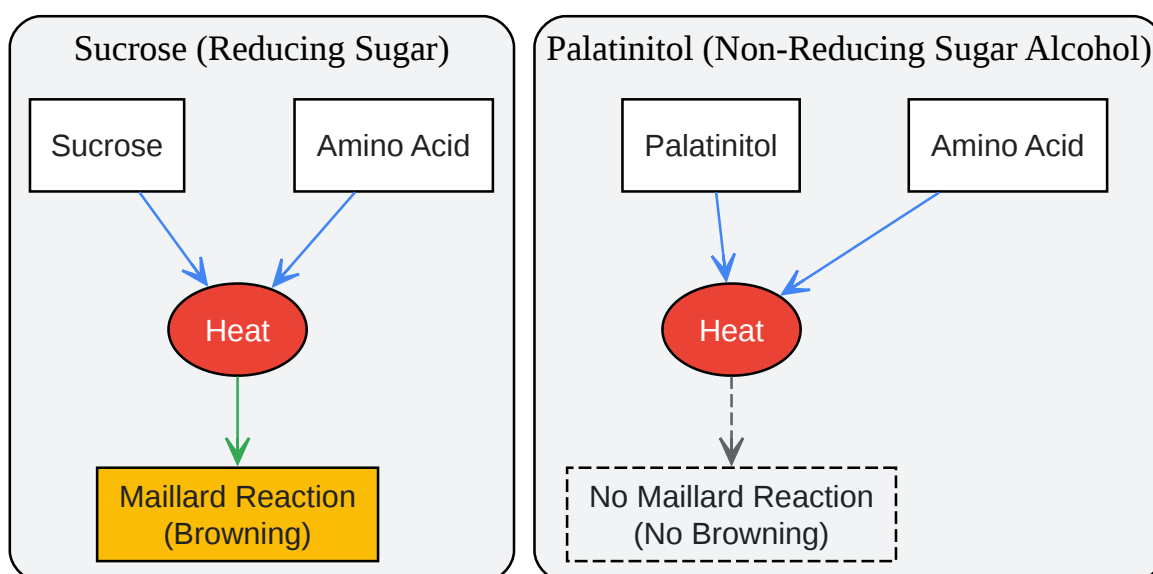


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Hydrolysis of **Palatinitol** into its constituent components.

Maillard Reaction and Caramelization

As a non-reducing sugar alcohol, **Palatinitol** does not contain a free aldehyde or ketone group. Consequently, it does not participate in the Maillard browning reaction with amino acids, a significant advantage in formulations where color stability is crucial.[4] Caramelization of **Palatinitol** occurs at temperatures significantly higher than that of sucrose, typically above 160°C.[1]



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Comparison of **Palatinitol** and Sucrose in the Maillard Reaction.

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of **Palatinitol**.

Apparatus:

- Melting point apparatus with a heating block and temperature control.
- Glass capillary tubes (one end sealed).
- Mortar and pestle.
- Thermometer (calibrated).

Procedure:

- Sample Preparation: Ensure the **Palatinitol** sample is completely dry. If necessary, dry in a desiccator over a suitable desiccant. Grind the crystalline sample into a fine powder using a mortar and pestle.
- Capillary Tube Filling: Pack the powdered **Palatinitol** into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
- Measurement:
 - Place the filled capillary tube into the heating block of the melting point apparatus.
 - Heat the block at a rapid rate until the temperature is approximately 15-20°C below the expected melting point of **Palatinitol** (~145°C).
 - Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.
 - Record the temperature at which the first drop of liquid appears (the onset of melting).

- Continue heating slowly and record the temperature at which the entire sample becomes a clear liquid (the end of melting).
- Reporting: The melting point is reported as a range from the onset to the end of melting.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of **Palatinitol** in a sample.

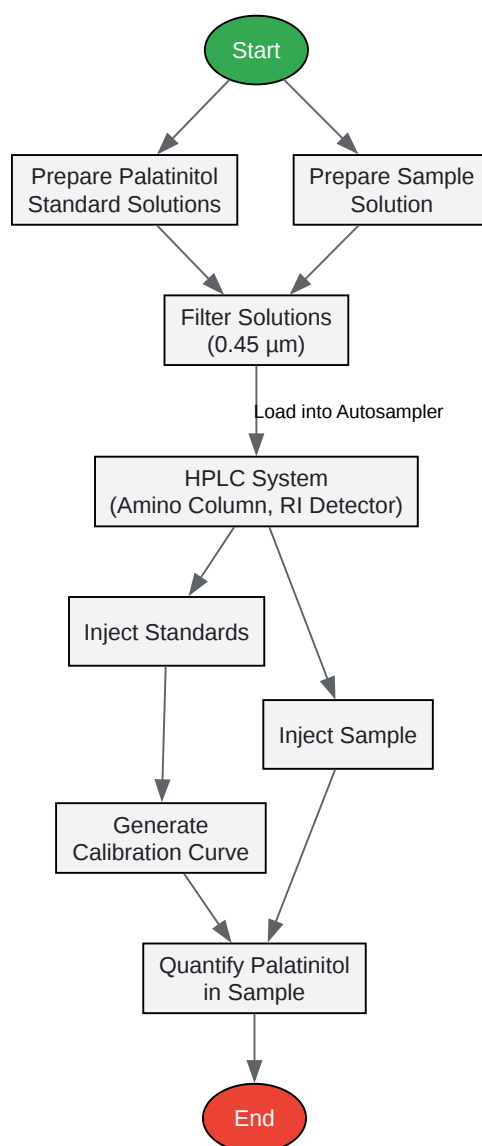
Instrumentation and Reagents:

- HPLC system equipped with a refractive index (RI) detector.
- Amino-based or ligand-exchange chromatography column suitable for sugar alcohol analysis.
- Mobile phase: Acetonitrile/water mixture (e.g., 80:20 v/v) or deionized water for ligand-exchange columns.
- **Palatinitol** reference standard.
- Volumetric flasks and pipettes.
- Syringe filters (0.45 μm).

Procedure:

- Standard Preparation:
 - Accurately weigh a known amount of **Palatinitol** reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.
 - Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
- Sample Preparation:

- Accurately weigh the sample containing **Palatinitol**.
- Dissolve the sample in a known volume of the mobile phase.
- Filter the sample solution through a 0.45 μm syringe filter to remove any particulate matter before injection.
- Chromatographic Conditions (Example):
 - Column: Amino column (e.g., 250 mm x 4.6 mm, 5 μm).
 - Mobile Phase: Acetonitrile:Water (80:20, v/v).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 35°C.
 - Detector: Refractive Index (RI) detector.
 - Injection Volume: 20 μL .
- Analysis:
 - Inject the prepared standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
 - Inject the prepared sample solutions.
 - Identify the **Palatinitol** peak in the sample chromatogram by comparing its retention time with that of the standard.
 - Quantify the amount of **Palatinitol** in the sample using the calibration curve.



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General workflow for the quantification of **Palatinitol** by HPLC.

Conclusion

Palatinitol possesses a unique combination of chemical properties that make it a valuable excipient in the pharmaceutical and food industries. Its high stability, non-reducing nature, and well-defined physicochemical characteristics provide formulators with a reliable and versatile ingredient. The experimental protocols and data presented in this guide offer a foundational resource for researchers and scientists working with this sugar substitute.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Palatinitol (Isomalt)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8808005#what-are-the-chemical-properties-of-palatinitol]

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